

optimizing hemodialysis clearance in Orellanine poisoning

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Compound Focus: Orellanine

CAS No.: 37338-80-0

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Orellanine Toxicokinetics & Dialysis Challenges

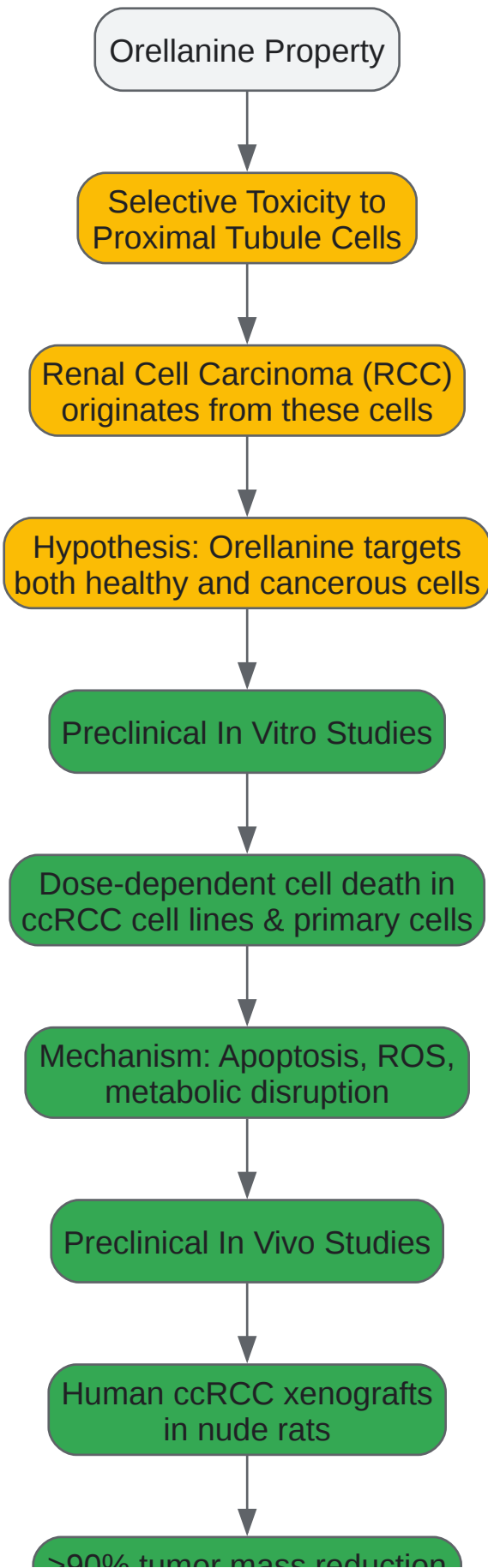
The table below summarizes the key toxicokinetic parameters of **orellanine** that complicate its clearance via hemodialysis.

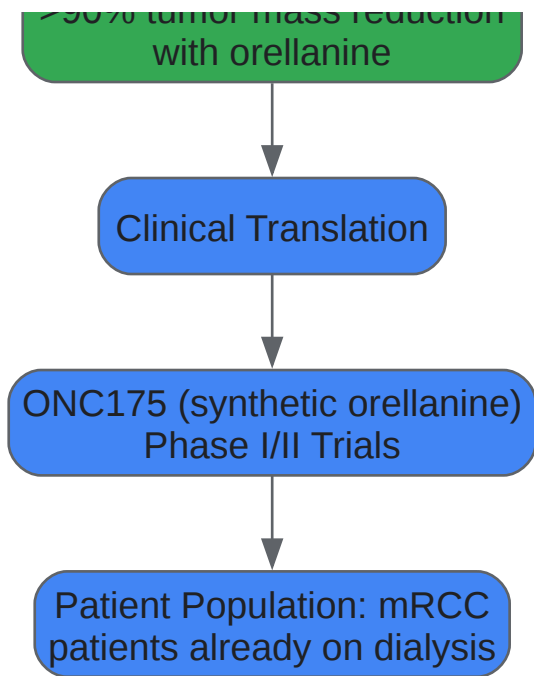
Parameter	Characteristics & Impact on Dialysis
Initial Plasma Half-life	Rapid distribution from blood to kidney tissue [1].
Volume of Distribution	Large, indicating extensive tissue binding [1].
Protein Binding	Data limited, but suggested high binding to kidney tissue [1].
Critical Challenge	Rapid Renal Sequestration: Orellanine is often undetectable in plasma or urine within 2 days post-ingestion, but can be found in renal biopsies for up to 6 months [1]. One study noted only 25% recovery of orellanine from kidney homogenate versus 100% from serum [1].

Research Methodologies & Alternative Directions

Given the limitations of dialysis, research has pivoted towards other strategies.

- **Investigating the Toxin's Mechanism:** A primary method involves studying **orellanine's** cellular impact. Key assays include:
 - **Measuring Oxidative Stress:** Using fluorescent probes (e.g., DCFH-DA) to detect intracellular ROS generation in cultured human renal tubular epithelial or renal carcinoma cell lines [2].
 - **Analyzing Apoptosis Pathways:** Using flow cytometry for Annexin V/PI staining to quantify apoptosis and necrosis. Additionally, performing caspase activity assays and Western blotting to detect cleaved caspase-3 and phosphorylation of p53 and AKT can elucidate specific cell death pathways [2].
- **Exploring Therapeutic Applications:** Leveraging **orellanine's** selective toxicity to proximal tubule cells, researchers are investigating its use against renal cell carcinoma (RCC). The investigational drug ONC175 (synthetic **orellanine**) is in Phase I/II trials (Oncorella-1, NCT05287945) for metastatic clear-cell or papillary RCC in patients already on dialysis [3] [4] [5]. The experimental workflow for this application is illustrated below.





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Technical Support FAQs

Q: What is the most critical factor limiting the efficacy of hemodialysis in orellanine poisoning? **A:** The primary factor is time. **Orellanine** has a rapid distribution phase, moving from the bloodstream into kidney cells within hours to a day or two post-ingestion. Once sequestered in renal tissue, it is in a "poorly exchangeable form," making it inaccessible to removal by blood-based purification techniques like hemodialysis [1].

Q: Are there any analytical methods to track orellanine in research settings? **A:** Yes, though it is challenging. Historically, Thin Layer Chromatography (TLC) has been used to detect **orellanine** in mushroom extracts, plasma, and kidney tissues [1]. More modern techniques like mass spectrometry are also employed. A significant finding from these analyses is the long-term retention of **orellanine** in renal cortex samples, sometimes for months, which confirms the tissue-binding issue [1].

Q: What are the promising research directions given the failure of hemodialysis optimization? **A:** Current research focuses on two main areas:

- **Drug Development for Cancer:** Harnessing **orellanine**'s targeted toxicity to treat renal cell carcinoma, as exemplified by the ONC175 clinical trials [3] [4].

- **Exploring Antidotes:** Some preclinical studies are investigating the potential of natural antioxidants to counteract **orellanine**-induced oxidative stress. For example, one study in rats found that an ethanolic extract of *Petroselinum crispum* (parsley) showed a protective effect on kidney parameters and histology [6].

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